3-(((2-Aminoethyl)thio)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid is an organic compound with a unique structure that includes a benzoic acid moiety linked to a sulfanyl group and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 3-(bromomethyl)benzoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the bromomethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-aminoethyl)sulfanyl]methyl}propanoic acid
- 3-{[(2-aminoethyl)sulfanyl]methyl}butanoic acid
- 3-{[(2-aminoethyl)sulfanyl]methyl}pentanoic acid
Uniqueness
3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties compared to its aliphatic counterparts. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2S/c11-4-5-14-7-8-2-1-3-9(6-8)10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13) |
InChI Key |
FFIHBZNRYBDBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.